molecular formula C22H17FN4O2 B2774112 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea CAS No. 899728-60-0

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

Cat. No. B2774112
CAS RN: 899728-60-0
M. Wt: 388.402
InChI Key: CPHUPKACHPLJRZ-LHLOQNFPSA-N
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H17FN4O2 and its molecular weight is 388.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects

A study highlights the synthesis of novel urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties, which exhibit significant antiproliferative effects. The derivatives showed moderate to strong activity against various cancer cell lines, particularly breast carcinoma MCF-7 cell line, with some compounds displaying high antioxidant activity and antimicrobial effects (Perković et al., 2016).

Antimicrobial Properties

Several synthesized quinazolinone derivatives have been reported to show potent antibacterial and antifungal activities. One study on pyrido quinazolones highlights the synthesis of these compounds and their effectiveness against various bacterial and fungal strains (Singh & Pandey, 2006).

Synthesis and Optimization

Research on the synthesis of related compounds, like 7-fluoroquinazoline-2,4-diol, an intermediate of anticancer drugs, demonstrates methods for efficient synthesis and optimization, contributing to the development of pharmaceuticals (Zhou et al., 2019).

Antagonistic Effects on Receptors

Certain urea derivatives, such as isoquinoline and quinazoline urea derivatives, have been found to bind to human adenosine A(3) receptors. These compounds have potential applications in therapeutic strategies targeting various disorders, as indicated by their receptor affinity and antagonistic properties (Muijlwijk-Koezen et al., 2000).

Applications in Solar Energy

In the field of renewable energy, certain cyanine dyes related to quinazolinone compounds have been used to improve photoelectric conversion in dye-sensitized solar cells. These studies suggest potential applications in solar energy technologies (Wu et al., 2009).

Alzheimer's Disease Treatment

New benzofuranylthiazole derivatives containing aryl-urea moieties have shown potential as multitasking agents in Alzheimer's disease. These compounds exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activity, along with antioxidant capacities, indicating their potential in treating neurodegenerative diseases (Kurt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2-fluorobenzoyl isocyanate", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate in the presence of acetic acid and ethanol to form (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea.", "Step 2: Reduction of the imine group in the product using sodium borohydride in ethanol to form the corresponding amine.", "Step 3: Cyclization of the amine group with the carbonyl group in the product in the presence of acetic acid to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] }

CAS RN

899728-60-0

Product Name

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

Molecular Formula

C22H17FN4O2

Molecular Weight

388.402

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C22H17FN4O2/c23-17-11-5-7-13-19(17)24-21(28)26-20-16-10-4-6-12-18(16)25-22(29)27(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,24,26,28)

InChI Key

CPHUPKACHPLJRZ-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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